JNJ-7777120

Histamine Receptor Pharmacology Receptor Binding Affinity Selectivity Profiling

JNJ-7777120 is the definitive, first-in-class selective non-imidazole histamine H4 receptor antagonist (Ki ≈ 4.5 nM) with >1000-fold selectivity over H1, H2, and H3 receptors and zero cross-reactivity against 50 other molecular targets. Unlike classical H1 antihistamines (e.g., fexofenadine) or dual H3/H4 antagonists (e.g., thioperamide), only JNJ-7777120 delivers unequivocal H4R-mediated outcomes in models of pruritus, Th2-driven inflammation, and mast cell chemotaxis. Its unique β-arrestin-biased signaling profile makes it the gold-standard tool for dissecting functional selectivity at H4R. Choose JNJ-7777120 to ensure your preclinical findings are specific, reproducible, and comparable to the established literature benchmark. Strictly for R&D use; not for human or veterinary application.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
CAS No. 459168-41-3
Cat. No. B1673073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-7777120
CAS459168-41-3
Synonyms1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine
JNJ 7777120
JNJ7777120
Molecular FormulaC14H16ClN3O
Molecular Weight277.75 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3
InChIKeyHUQJRYMLJBBEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-7777120: The First Potent and Selective Non-Imidazole Histamine H4 Receptor Antagonist for Inflammation and Pruritus Research


JNJ-7777120 (CAS 459168-41-3) is the first described potent and selective non-imidazole antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic and immune cells [1]. It binds with high affinity to the human, mouse, and rat H4 receptor (Ki ≈ 4.5 nM) and exhibits >1000-fold selectivity over the histamine H1, H2, and H3 receptors, with no cross-reactivity against 50 other molecular targets [1]. This compound has become a widely utilized pharmacological tool for dissecting the role of H4R in inflammation, pruritus, and immune modulation in preclinical models [2].

Why Generic H1/H2/H3 Antihistamines or Other H4R Ligands Cannot Substitute for JNJ-7777120


While histamine receptor antagonists are a well-established class, their functional and therapeutic profiles are not interchangeable due to profound differences in receptor subtype selectivity, downstream signaling bias, and in vivo efficacy in specific disease models. Classical H1 antihistamines (e.g., fexofenadine, cetirizine) are ineffective in models of H1-resistant pruritus and Th2-driven inflammation, where JNJ-7777120 demonstrates robust efficacy [1][2]. Similarly, the dual H3/H4 antagonist thioperamide fails to recapitulate the full anti-asthmatic and anti-pruritic effects of JNJ-7777120, despite more favorable pharmacokinetics, underscoring the critical importance of selective H4R modulation and unique ligand pharmacology [3][4]. Furthermore, other H4R antagonists like JNJ-28307474 have shown divergent or null effects in comparative in vivo studies, indicating that target engagement alone does not guarantee functional equivalence [5]. These findings highlight that JNJ-7777120 possesses a distinct pharmacological fingerprint—including high H4R selectivity, functional selectivity for β-arrestin recruitment, and a well-documented efficacy profile across multiple validated models—that cannot be assumed for other compounds in the same class.

JNJ-7777120: Quantitative Differentiation from H1 Antihistamines, Dual H3/H4 Antagonists, and Other H4R Ligands


Unmatched H4 Receptor Selectivity and Binding Affinity

JNJ-7777120 exhibits high affinity for the human, mouse, and rat H4 receptors with a Ki of 4.5 nM, demonstrating at least 1000-fold selectivity over the H1, H2, and H3 histamine receptor subtypes. In contrast, classical H1 antagonists like fexofenadine show negligible H4R affinity, while dual antagonists like thioperamide exhibit significant binding to H3 receptors, which can confound interpretation of H4R-specific effects [1][2]. Additionally, JNJ-7777120 shows no cross-reactivity with 50 other molecular targets, establishing it as a highly specific probe for H4R pharmacology [1].

Histamine Receptor Pharmacology Receptor Binding Affinity Selectivity Profiling

Functional Selectivity: Biased Signaling via β-Arrestin Recruitment

Unlike conventional H4R agonists (histamine, clobenpropit) or dual H3/H4 antagonists (thioperamide), JNJ-7777120 displays a unique profile of functional selectivity, recruiting β-arrestin without activating G proteins [1]. Specifically, while both JNJ-7777120 and thioperamide inhibit agonist-induced [35S]GTPγS binding, only JNJ-7777120 potentiates and directly induces β-arrestin recruitment to the H4 receptor. Thioperamide acts as a competitive antagonist for both clobenpropit and JNJ-7777120 in this assay, but it does not itself recruit β-arrestin [1].

Biased Agonism Functional Selectivity G Protein-Coupled Receptor Signaling

Superior Efficacy in Models of H1-Antihistamine-Resistant Pruritus

In a mouse model of pruritus, JNJ-7777120 significantly reduced scratching behavior induced by both histamine and substance P, a key mediator of non-histaminergic itch. In stark contrast, the H1 antagonist fexofenadine reduced histamine-induced scratching but was completely ineffective against substance P-induced pruritus [1]. Furthermore, in a chronic hapten-induced dermatitis model, JNJ-7777120 (10-30 mg/kg) reduced scratching and ameliorated skin lesions in a dose-dependent manner, whereas fexofenadine had no effect on inflammation scores [2].

Pruritus Atopic Dermatitis In Vivo Pharmacology

Distinct In Vivo Efficacy Profile Compared to Dual H3/H4 Antagonist Thioperamide in Allergic Asthma

In an ovalbumin-induced murine asthma model, JNJ-7777120 significantly reduced serum allergen-specific IgE titers, lung tissue inflammation, and eosinophilia in bronchoalveolar lavage fluid (BALF). In contrast, the dual H3/H4 antagonist thioperamide reduced eosinophilia in BALF but failed to affect IgE concentrations or lung inflammatory infiltrates, despite demonstrating more favorable pharmacokinetic parameters (longer half-life and higher lung tissue concentrations) [1]. The H3-selective antagonist JNJ-5207852 had no effect on these parameters, confirming that the superior efficacy of JNJ-7777120 is not simply due to H3R activity [1].

Allergic Asthma In Vivo Efficacy Pharmacokinetic-Pharmacodynamic Relationship

Species-Specific Oral Bioavailability and Pharmacokinetic Profile

JNJ-7777120 exhibits marked species-dependent oral bioavailability, which is critical for designing in vivo studies. In rats, the oral bioavailability is approximately 30%, while in dogs, it approaches 100%, with a half-life of approximately 3 hours in both species [1]. This contrasts with other H4R antagonists, such as JNJ-10191584, which is structurally distinct (benzimidazole amide) and may have a different PK profile, though direct comparative data are limited. This species variability must be considered when selecting a compound for preclinical efficacy studies in different animal models.

Pharmacokinetics Oral Bioavailability Species Differences

Research-Use Only Status Due to Preclinical Toxicity Findings

Despite its robust efficacy in preclinical models, JNJ-7777120 was not advanced into clinical development due to toxicological findings in repeat-dose animal studies. The compound was associated with hypoadrenocorticism (adrenal insufficiency) in rats and dogs, as well as a short in vivo half-life that limited its therapeutic potential [1]. This is in contrast to other H4R antagonists, such as toreforant (JNJ-38518168), which have progressed to clinical trials for conditions like rheumatoid arthritis and asthma [2].

Drug Development Toxicity Preclinical Safety

Optimized Research Applications for JNJ-7777120 Based on Quantitative Evidence


Dissecting H4R-Specific Signaling Pathways in Inflammation

JNJ-7777120 is the gold-standard tool for selectively probing H4R function in vitro and in vivo due to its >1000-fold selectivity over H1, H2, and H3 receptors and lack of cross-reactivity with 50 other targets [1]. Researchers investigating the role of H4R in immune cell chemotaxis, cytokine production, and mast cell activation should prioritize JNJ-7777120 to ensure that observed effects are unequivocally H4R-mediated, avoiding the confounding off-target activity seen with dual H3/H4 antagonists like thioperamide [2].

Investigating Biased Signaling and Functional Selectivity at GPCRs

The unique ability of JNJ-7777120 to recruit β-arrestin without activating G proteins makes it an essential tool for studying biased agonism and functional selectivity at the H4 receptor [1]. This property distinguishes it from other H4R ligands and provides a platform for dissecting G protein-dependent versus β-arrestin-dependent signaling pathways in inflammation and beyond. Comparative studies using JNJ-7777120 and neutral antagonists like thioperamide can elucidate the specific contributions of β-arrestin signaling to H4R-mediated physiology [1].

Preclinical Modeling of H1-Antihistamine-Resistant Pruritus and Atopic Dermatitis

Given its proven efficacy in models of both histaminergic and non-histaminergic pruritus, where H1 antihistamines like fexofenadine fail [1][2], JNJ-7777120 is the compound of choice for research into chronic itch conditions. It is particularly valuable for studies of Th2-driven dermal inflammation and atopic dermatitis, as it demonstrates dual anti-pruritic and anti-inflammatory effects in validated mouse models [2]. This makes it a critical reagent for target validation and for testing hypotheses regarding H4R as a therapeutic target in dermatological disorders.

Comparative Pharmacology and Tool Compound Qualification

The extensive body of literature characterizing JNJ-7777120, including its binding affinity, selectivity profile, functional activity, in vivo efficacy, and pharmacokinetics across species [1], establishes it as a benchmark reference compound for the H4R field. Researchers developing novel H4R ligands or studying other H4R-targeting compounds (e.g., JNJ-28307474, JNJ-10191584) should include JNJ-7777120 as a positive control to contextualize their findings against a well-defined standard. Its known limitations (species-dependent bioavailability, research-use only status due to preclinical toxicity [1]) are also well-documented, allowing for informed interpretation of comparative data.

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